Pentachloro-7H-benzimidazo(2,1-a)benz(de)isoquinolin-7-one

Limitation Evidence Gap Procurement

Pentachloro-7H-benzimidazo(2,1-a)benz(de)isoquinolin-7-one (CAS 85508-05-0) is a fully chlorinated polycyclic heterocycle with the molecular formula C18H5Cl5N2O and a molecular weight of 442.51 g/mol. It belongs to the 7H-benzimidazo[2,1-a]benz[de]isoquinolin-7-one class, which serves as a scaffold for fluorescent dyes and photoinitiators.

Molecular Formula C18H5Cl5N2O
Molecular Weight 442.5 g/mol
CAS No. 85508-05-0
Cat. No. B12681570
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePentachloro-7H-benzimidazo(2,1-a)benz(de)isoquinolin-7-one
CAS85508-05-0
Molecular FormulaC18H5Cl5N2O
Molecular Weight442.5 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C3N2C(=O)C4=CC(=C(C5=C4C3=C(C(=C5Cl)Cl)Cl)Cl)Cl
InChIInChI=1S/C18H5Cl5N2O/c19-7-5-6-10-11(13(7)20)14(21)16(23)15(22)12(10)17-24-8-3-1-2-4-9(8)25(17)18(6)26/h1-5H
InChIKeyUUGQSBNOQIHGAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pentachloro-7H-benzimidazo(2,1-a)benz(de)isoquinolin-7-one (CAS 85508-05-0): Chemical Identity and Core Characteristics


Pentachloro-7H-benzimidazo(2,1-a)benz(de)isoquinolin-7-one (CAS 85508-05-0) is a fully chlorinated polycyclic heterocycle with the molecular formula C18H5Cl5N2O and a molecular weight of 442.51 g/mol . It belongs to the 7H-benzimidazo[2,1-a]benz[de]isoquinolin-7-one class, which serves as a scaffold for fluorescent dyes and photoinitiators [1]. The calculated physical properties include a density of 1.85 g/cm³ and a logP of 6.81 . Notably, the peer-reviewed literature and patent corpus contain extensive data on this structural class, but quantitative, comparator-based differentiation data for this specific pentachloro-substituted member is critically scarce.

Substitution Risks for CAS 85508-05-0: Why In-Class Analogs Are Not Drop-In Replacements


The 7H-benzimidazo[2,1-a]benz[de]isoquinolin-7-one system is highly sensitive to the number and position of substituents. Literature on the broader class demonstrates that even mono-substitution (e.g., chloro, bromo, or trifluoromethyl at the 10- or 11-position) can fundamentally alter a compound's melting point, isomeric ratio during synthesis, and resultant biological activity, with immune suppressant patents specifically differentiating these mono-halogenated isomers [1]. The introduction of five chlorine atoms in the target compound is expected to profoundly affect its electronic structure, solubility (high logP), and thermal stability relative to the parent unsubstituted core or mono-halogenated variants. Therefore, generic substitution without direct comparative performance data carries a high technical risk of functional mismatch in applications such as fluorescence labeling or photoinitiation, where spectral and electrochemical properties are paramount [2].

Quantitative Differentiation Evidence for Pentachloro-7H-benzimidazo(2,1-a)benz(de)isoquinolin-7-one (CAS 85508-05-0)


Critical Evidence Gap: No Head-to-Head or Cross-Study Comparator Data Found

An exhaustive search of peer-reviewed literature, patents, and authoritative databases (excluding the specified prohibited vendor sites) found zero instances of quantitative, comparator-based evidence for Pentachloro-7H-benzimidazo(2,1-a)benz(de)isoquinolin-7-one. No study compares its spectral properties, biological activity, photoinitiation efficiency, or any other performance metric against a named analog (e.g., the parent compound, a mono-chloro isomer, or another polyhalogenated derivative). All available data for this specific compound are limited to predictive, calculated physical properties from non-authoritative sources . This represents a fundamental data gap for scientific selection or procurement.

Limitation Evidence Gap Procurement

Class-Level Inference: Position of Five Chlorine Atoms Creates a Unique Electronic and Steric Profile

Based on class-level knowledge, the compound's 1,2,3,4,5-pentachloro substitution pattern on the benzimidazo-isoquinolinone core (as confirmed by its IUPAC name: 14,15,17,18,19-pentachloro-3,10-diazapentacyclo[...]one) [1] creates a distinct electronic environment. A patent on the broader class highlights that even the subtle difference between a 10-chloro and an 11-chloro substituent leads to distinguishable isomers with different melting points (200-203°C for the 11-chloro isomer vs. 228-230°C for the 10-chloro isomer) [2]. The symmetrical and exhaustive chlorination of the target compound represents an extreme deviation from these mono-substituted analogs, which is expected to drastically alter its HOMO-LUMO gap, solubility, and thermal stability, though this is a class-level inference that cannot be quantified from available data.

Substitution Pattern Electronic Structure Class-level Inference

Supporting Evidence: HPLC Method Separation on a Newcrom R1 Column

A proprietary HPLC method using a Newcrom R1 reverse-phase column and an acetonitrile/water/phosphoric acid mobile phase has been demonstrated for the analysis of Pentachloro-7H-benzimidazo(2,1-a)benz(de)isoquinolin-7-one [1]. The SIELC application note indicates the method is suitable for purity analysis and preparative separation. However, this data is presented in isolation, without a comparative chromatogram showing the separation of this compound from a closely related analog. It serves as practical handling and quality control information but does not constitute a performance differentiation.

HPLC Mixed-Mode Chromatography Analytical

Potential Application Scenarios for Pentachloro-7H-benzimidazo(2,1-a)benz(de)isoquinolin-7-one Based on Class Evidence


Internal Reference Standard in Photoinitiator R&D

Based on the established use of the non-chlorinated parent core as a performance baseline in photoinitiation studies [1], this pentachloro analog could be used as an internal reference compound in structure-activity relationship (SAR) investigations. Its extreme electron-deficient nature provides a valuable data point for understanding how chlorination affects the free energy change for electron transfer and subsequent polymerization efficiency, a key parameter identified in class-level research [1].

Candidate for Spectral Tuning in Fluorescent Probes

The 7H-benzimidazo[2,1-a]benz[de]isoquinolin-7-one core is a known fluorophore used in sensor development [2]. The heavy atom effect from five chlorine substituents is class-level inferred to likely cause a significant red-shift and alter the fluorescence quantum yield. This compound may therefore be selected for the rational design of fluorescent sensors requiring an inherently electron-poor, halogenated scaffold, pending experimental validation of its specific spectral properties.

Synthetic Intermediate for Further Derivatization

Research on related polychlorinated benzimidazoles demonstrates that perchlorinated intermediates can undergo selective nucleophilic substitution and quaternization reactions [3]. The pentachloro-substituted benzimidazo-isoquinolinone may similarly serve as a reactive platform for creating structurally diverse libraries of compounds, where the chlorine atoms act as handles for sequential derivatization.

Quote Request

Request a Quote for Pentachloro-7H-benzimidazo(2,1-a)benz(de)isoquinolin-7-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.